4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of thienopyrimidine derivatives. This compound is of significant interest due to its potential biological activities, including anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves multiple steps. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The synthesis proceeds through three main steps: condensation reaction, chlorination, and nucleophilic substitution . The structure of the final product is confirmed using techniques such as 1H NMR and MS .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Additionally, green chemistry principles can be applied to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. It inhibits tumor necrosis factor alpha and nitric oxide, which play crucial roles in inflammatory responses. Additionally, it may interfere with signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyrimidine core but differ in their substitution patterns and biological activities.
Uniqueness
4-[4-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tumor necrosis factor alpha and nitric oxide sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H21N7OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[4-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C18H21N7OS/c1-3-19-18(25-8-10-26-11-9-25)22-15(1)23-4-6-24(7-5-23)17-16-14(2-12-27-16)20-13-21-17/h1-3,12-13H,4-11H2 |
InChI Key |
OIPOWHDGCWQQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=NC5=C4SC=C5 |
Origin of Product |
United States |
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